molecular formula C14H21NO3 B13772968 N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 81165-56-2

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Cat. No.: B13772968
CAS No.: 81165-56-2
M. Wt: 251.32 g/mol
InChI Key: UOQDCHMQQBSEAN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is an organic compound with the molecular formula C12H17NO3. It is known for its unique chemical structure, which includes a butanamide group attached to a 3,4-dimethoxyphenyl ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves the reaction of 3,4-dimethoxyphenethylamine with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is unique due to its specific butanamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

81165-56-2

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C14H21NO3/c1-4-5-14(16)15-9-8-11-6-7-12(17-2)13(10-11)18-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)

InChI Key

UOQDCHMQQBSEAN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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